molecular formula C16H17N7O2S B10928636 1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-nitrophenyl)thiourea

1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-(4-nitrophenyl)thiourea

Cat. No.: B10928636
M. Wt: 371.4 g/mol
InChI Key: NSGUPDDHDOXBDW-UHFFFAOYSA-N
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Description

N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-(4-NITROPHENYL)THIOUREA is a complex organic compound that belongs to the class of thioureas

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-(4-NITROPHENYL)THIOUREA typically involves multiple steps, starting from the preparation of the pyrazole rings. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of each step. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-(4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity . Additionally, the nitrophenyl group can participate in electron transfer reactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-N’-(4-NITROPHENYL)THIOUREA is unique due to its dual pyrazole rings and nitrophenyl group, which confer distinct chemical reactivity and biological activity. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological effects .

Properties

Molecular Formula

C16H17N7O2S

Molecular Weight

371.4 g/mol

IUPAC Name

1-[1-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-yl]-3-(4-nitrophenyl)thiourea

InChI

InChI=1S/C16H17N7O2S/c1-2-21-9-12(7-17-21)10-22-11-14(8-18-22)20-16(26)19-13-3-5-15(6-4-13)23(24)25/h3-9,11H,2,10H2,1H3,(H2,19,20,26)

InChI Key

NSGUPDDHDOXBDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2C=C(C=N2)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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